molecular formula C16H18N2O3 B12308804 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No.: B12308804
M. Wt: 286.33 g/mol
InChI Key: KKSDIAFMUQPDPN-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with an oxolane ring and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with oxolane-3-carboxylic acid in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to its combination of the pyrazole and oxolane rings with a carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C16H18N2O3/c1-10-14(15-13(16(19)20)8-9-21-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3,(H,19,20)

InChI Key

KKSDIAFMUQPDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(CCO3)C(=O)O

Origin of Product

United States

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